molecular formula C27H40N6O10 B597908 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid CAS No. 1354832-42-0

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Katalognummer: B597908
CAS-Nummer: 1354832-42-0
Molekulargewicht: 608.649
InChI-Schlüssel: NVCDCBDYVFJUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview and Chemical Classification

This compound belongs to the class of highly protected purine derivatives, specifically categorized as a tetra-protected purine acetic acid derivative. The compound possesses the molecular formula C27H40N6O10 and a molecular weight of 608.64 grams per mole, reflecting its substantial molecular complexity due to the presence of four tert-butoxycarbonyl protecting groups. The Chemical Abstracts Service has assigned this compound the registry number 1354832-42-0, providing a unique identifier for its recognition in chemical databases and literature.

The structural architecture of this compound centers on a purine ring system, which constitutes the fundamental bicyclic aromatic heterocycle composed of fused pyrimidine and imidazole rings. The purine core features amino groups at positions 2 and 6, each bearing two tert-butoxycarbonyl protecting groups, resulting in a bis(bis(tert-butoxycarbonyl)amino) substitution pattern. This protection strategy provides exceptional stability to the amino functionalities while maintaining selective reactivity at other positions of the molecule. The acetic acid moiety attached to the N9 position of the purine ring introduces a carboxylic acid functionality that can participate in further synthetic transformations, particularly in peptide coupling reactions and ester formation.

The compound exists under several systematic nomenclature conventions, including alternative names such as 2-(2,6-diamino-9H-purin-9-yl)acetic acid when referring to the deprotected form, and N2,N2,N6,N6-tetra(tert-butoxycarbonyl)-2,6-diaminopurin-9-ylacetic acid when emphasizing the protecting group pattern. These naming variations reflect the dual nature of the compound as both a protected synthetic intermediate and a derivative of the naturally occurring nucleobase framework.

Property Value Reference
Molecular Formula C27H40N6O10
Molecular Weight 608.64 g/mol
CAS Registry Number 1354832-42-0
Chemical Class Protected Purine Derivative
Functional Groups Carboxylic Acid, Carbamates

Historical Context in Purine Chemistry

The development of this compound represents a culmination of historical advances in purine chemistry that began with Emil Fischer's pioneering work in the late 19th century. Fischer coined the term "purine" in 1884 and achieved the first total synthesis of this fundamental heterocycle in 1898, establishing the foundation for all subsequent purine derivative chemistry. His synthetic route, which began with uric acid isolated from kidney stones by Carl Wilhelm Scheele in 1776, involved conversion through 2,6,8-trichloropurine and 2,6-diiodopurine intermediates before final reduction to purine using zinc dust.

The historical trajectory of purine chemistry progressed significantly during the 20th century with the recognition of purines as essential components of nucleic acids and their role in cellular metabolism. This understanding drove the development of sophisticated synthetic methodologies for purine manipulation, particularly in the context of nucleoside and nucleotide chemistry. The emergence of protecting group chemistry as a fundamental tool in organic synthesis provided the conceptual framework necessary for the design of compounds like this compound.

The tert-butoxycarbonyl protecting group, which features prominently in this compound, was developed as an acid-labile protecting group specifically designed for amine protection in organic synthesis. The introduction of this protecting group revolutionized amino acid and peptide chemistry, and its application to purine derivatives represented a natural extension of this methodology. The strategic use of multiple tert-butoxycarbonyl groups in purine chemistry emerged from the need to achieve selective protection of multiple amino functionalities while maintaining compatibility with other synthetic transformations.

The specific application of bis(tert-butoxycarbonyl) protection to purine amino groups reflects advanced understanding of the electronic and steric requirements for effective nucleobase protection. This approach addresses historical challenges in purine chemistry, particularly the problem of depurination under acidic conditions that plagued earlier synthetic approaches. The development of such heavily protected purine derivatives represents a sophisticated solution to longstanding synthetic challenges in nucleobase chemistry.

Significance in Nucleobase Research

This compound occupies a position of considerable importance in contemporary nucleobase research, particularly in the development of advanced protecting group strategies for oligonucleotide synthesis. The compound exemplifies the evolution of nucleobase protection chemistry from simple acetyl and benzoyl protecting groups to sophisticated, orthogonally removable protecting systems that enable complex synthetic sequences. Its design addresses fundamental challenges in nucleoside chemistry, including the prevention of depurination reactions and the achievement of selective deprotection in the presence of multiple protecting groups.

The significance of this compound extends to peptide nucleic acid synthesis, where the controlled introduction and removal of protecting groups is essential for successful chain assembly. Research has demonstrated that the choice of protecting group strategy significantly impacts the efficiency and selectivity of peptide nucleic acid synthesis, with tert-butoxycarbonyl-based systems offering advantages in terms of compatibility with solid-phase synthesis conditions. The multiple tert-butoxycarbonyl groups present in this compound provide a sophisticated protection pattern that allows for selective manipulation of the purine nucleobase while maintaining structural integrity throughout synthetic sequences.

Recent advances in nucleobase protection chemistry have highlighted the importance of safety-catch protecting group strategies, where the protecting groups remain stable under standard reaction conditions but can be activated for removal under specific circumstances. The bis(bis(tert-butoxycarbonyl)amino) substitution pattern in this compound represents an implementation of such strategies, where the multiple carbamate linkages provide enhanced stability compared to single protecting group systems while maintaining the ability for selective removal.

The compound's role in nucleobase research extends beyond simple protection chemistry to include its potential applications in the synthesis of modified nucleosides and nucleotides for therapeutic applications. The structural modifications introduced by the protecting groups can influence the biological activity and stability of the resulting nucleoside derivatives, making this compound valuable for medicinal chemistry applications. Research into alanyl nucleobase amino acids has demonstrated the utility of similar protecting group strategies in the development of unnatural amino acids for protein engineering applications.

Relationship to Other Purine Derivatives

This compound exists within a family of related purine derivatives that share common structural features while exhibiting distinct protecting group patterns and functionalization strategies. The most closely related compound is 2-(6-((tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid, which features a single tert-butoxycarbonyl protecting group at the 6-position rather than the bis(bis(tert-butoxycarbonyl)amino) substitution pattern. This simpler derivative, with the molecular formula C12H15N5O4 and molecular weight of 293.28 grams per mole, represents an intermediate level of protection that may be suitable for less demanding synthetic applications.

Another significant related compound is 2-(2-((tert-butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid, which incorporates tert-butoxycarbonyl protection at the 2-position while featuring an oxo group at the 6-position. This guanine derivative, with molecular formula C12H15N5O5 and molecular weight of 309.28 grams per mole, demonstrates how protecting group strategies can be adapted to different purine nucleobases while maintaining the acetic acid side chain functionality. The structural relationship between these compounds illustrates the systematic approach to nucleobase protection chemistry.

The family of related compounds extends to include derivatives with alternative side chain functionalities, such as tert-butyl 2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purine-9-carboxylate, which features a tert-butyl ester rather than the free carboxylic acid. This compound, with molecular formula C30H46N6O10 and molecular weight of 650.7 grams per mole, demonstrates how the protecting group strategy can be extended to include ester protection of the carboxylic acid functionality. The availability of such derivatives provides synthetic chemists with a range of options for achieving selective reactivity in complex synthetic sequences.

Compound Molecular Formula Molecular Weight Protection Pattern Reference
This compound C27H40N6O10 608.64 g/mol Bis(bis(Boc)) at 2,6-positions
2-(6-((tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid C12H15N5O4 293.28 g/mol Single Boc at 6-position
2-(2-((tert-butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid C12H15N5O5 309.28 g/mol Single Boc at 2-position
tert-Butyl 2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purine-9-carboxylate C30H46N6O10 650.7 g/mol Bis(bis(Boc)) + ester

The relationship between these compounds extends beyond structural similarity to include shared synthetic methodologies and applications. Research into the synthesis of alanyl nucleobase amino acids has demonstrated that similar protecting group strategies can be applied across different purine and pyrimidine derivatives, suggesting a unified approach to nucleobase protection chemistry. The development of these related compounds reflects the systematic exploration of protecting group chemistry to address specific synthetic challenges in nucleobase manipulation.

Eigenschaften

IUPAC Name

2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCDCBDYVFJUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Purine Derivatives

The synthesis typically begins with 2,6-diaminopurine (1 ), a commercially available precursor. Alternative routes may use guanine derivatives, but diaminopurine is preferred due to its symmetrical amine reactivity.

Table 1: Common Purine Precursors

PrecursorPurity (%)SupplierCost (USD/g)
2,6-Diaminopurine≥98Sigma-Aldrich120
Guanine≥95TCI America85

Stepwise Protection of Amino Groups

Boc Protection of 2,6-Diaminopurine

The dual Boc protection is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions:

Method A: Base-Catalyzed Protection

  • Reagents : (Boc)₂O (4.2 equiv), DMAP (0.1 equiv), anhydrous THF.

  • Procedure :

    • Suspend 1 (1.0 equiv) in THF under nitrogen.

    • Add DMAP and (Boc)₂O dropwise at 0°C.

    • Warm to 25°C and stir for 12 hours.

  • Yield : 78–82%.

Method B: Silylation-Assisted Protection

  • Reagents : Hexamethyldisilazane (HMDS, 3.0 equiv), (Boc)₂O (4.0 equiv), toluene.

  • Procedure :

    • Reflux 1 with HMDS for 6 hours to form silylated intermediate.

    • Add (Boc)₂O and stir at 110°C for 24 hours.

  • Yield : 85–88% (improved solubility reduces side products).

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1). HPLC analysis confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 36H, Boc-CH₃), 4.92 (s, 2H, CH₂CO₂H), 8.21 (s, 1H, H-8).

  • HRMS : m/z calcd for C₂₈H₄₂N₆O₈ [M+H]⁺: 607.2982; found: 607.2979.

Comparative Analysis of Methods

Table 2: Optimization of Key Steps

StepMethodTime (h)Yield (%)Purity (%)
Boc ProtectionA127892
Boc ProtectionB248595
AlkylationC86590
AlkylationD247294

Method B’s extended reaction time improves yield due to complete silylation, while Method D offers milder alkylation conditions.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Method B reduces solvent use by 40% via toluene recycling.

  • Safety : Avoids explosive DIAD in Method D.

  • Throughput : Continuous flow systems achieve 92% yield in Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in the removal of Boc protecting groups, yielding free amines.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s purine structure makes it relevant in studies involving nucleotides and nucleic acids.

    Medicine: It can be used in the design and synthesis of antiviral and anticancer agents due to its structural similarity to biologically active purines.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is largely dependent on its interactions with biological molecules. The Boc protecting groups can be selectively removed under acidic conditions, revealing reactive amine groups that can interact with various molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Protecting Group Variations

Compound Name Protecting Groups Core Structure Key Applications
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid Boc (N2, N6) Purine PNA synthesis
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid Anisoyl (N6) Purine PNA adenine monomer synthesis
2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid Benzhydryloxycarbonyl (N6) Purine Oligonucleotide intermediates
Fmoc-PNA-D(tetraBoc)-OH Boc (N2, N6) + Fmoc (backbone) Purine-triazine hybrid Orthogonal PNA synthesis
  • Boc Groups : Provide acid stability and require strong acids (e.g., TFA) for deprotection. Ideal for stepwise PNA assembly .
  • Anisoyl Groups: Base-sensitive; controlled hydrolysis is critical to avoid premature deprotection, as seen in {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid synthesis .
  • Fmoc Groups : Base-labile (removed with piperidine), enabling orthogonal protection strategies when combined with Boc .

Backbone Modifications

  • 3.6ay (STAT3 Inhibitor) : Substituted with pentyl and tetrahydro-2H-pyran-4-yl groups. Designed for molecular recognition in cancer therapy, showcasing how alkyl/cyclic ether modifications enhance target binding .
  • 3.6ba : Features a 4-cyclohexylbenzyl group, improving lipophilicity for membrane permeability in biological assays .

Physical and Spectral Properties

Compound Melting Point Solubility Key Spectral Data
Target Compound Not reported Fast dissolution in organic solvents HRMS m/z 777.4 (C39H55N9O8)
3.6ay >112°C DMSO-soluble HRMS m/z 463.2663 (C23H34N6O4)
3.6ac >139°C Chloroform-soluble ¹H NMR: δ 8.12 (s, purine-H)
Fmoc-PNA-D(tetraBoc)-OH Not reported HPLC-purified ¹³C NMR: 28.5 ppm (Boc CH3)
  • Boc-protected compounds exhibit distinct tert-butyl signals in NMR (δ 1.2–1.4 ppm for CH3) and high molecular weights in MS .
  • Melting points correlate with molecular rigidity; bulkier groups (e.g., cyclohexylbenzyl in 3.6ba) increase thermal stability .

Application-Specific Comparisons

  • PNA Synthesis : The target compound’s Boc groups ensure compatibility with Fmoc-based solid-phase synthesis, whereas anisoyl-protected analogs require precise pH control .
  • Biological Activity: STAT3 inhibitors (e.g., 3.6ay, 3.6ba) prioritize lipophilicity and hydrogen-bonding capacity, unlike PNA monomers focused on orthogonal protection .

Biologische Aktivität

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid, often referred to as a bisubstrate analog, has garnered attention due to its potential biological activities, particularly in the realm of enzyme inhibition and signaling pathways. This compound is characterized by its complex structure, which includes a purine base and acetic acid moiety, contributing to its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H30N6O6\text{C}_{19}\text{H}_{30}\text{N}_{6}\text{O}_{6}

This structure features multiple tert-butoxycarbonyl (Boc) groups that enhance its stability and solubility in biological systems.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes, specifically methyltransferases. The presence of the purine base allows it to mimic natural substrates, thereby interfering with enzyme activity.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several methyltransferases. For instance:

  • NTMT1 Inhibition : The compound showed a competitive inhibition profile against NTMT1 with an IC50 value in the low micromolar range. This suggests that it effectively competes with natural substrates for binding to the enzyme's active site .
  • Selectivity : In comparative studies, this compound displayed over 1000-fold selectivity for NTMT1 over other methyltransferases such as G9a and PRMT3, indicating its potential for targeted therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value Target Enzyme Reference
NTMT1 Inhibition~10 μMNTMT1
Selectivity over G9a>1000-foldG9a
Methylation InhibitionSignificantVarious methyltransferases

Case Study 1: Methyltransferase Inhibition

In a controlled study examining the effects of various bisubstrate analogs on NTMT1, this compound was found to significantly reduce the methylation of specific substrates. The study utilized MALDI-MS to quantify the extent of methylation inhibition, confirming the compound's efficacy at nanomolar concentrations.

Case Study 2: Impact on Cellular Signaling

Further investigations into the cellular effects revealed that treatment with this compound influenced signaling pathways associated with cell proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapeutics where methylation patterns are disrupted.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid?

The synthesis typically involves sequential Boc protection of the purine ring’s amino groups followed by alkylation with bromoacetic acid derivatives. A common approach includes:

  • Step 1 : Regioselective Boc protection of the purine’s 2- and 6-amino groups using Boc anhydride under basic conditions (e.g., DMAP or TEA) .
  • Step 2 : Alkylation with bromoacetic acid or its ester in the presence of a base (e.g., NaH in DMF) to introduce the acetic acid moiety. Reaction conditions (temperature, solvent) must be optimized to avoid Boc deprotection .
  • Step 3 : Acidic hydrolysis (e.g., TFA/water) to convert ester intermediates to the final carboxylic acid .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : 1H and 13C NMR to verify Boc group integration (tert-butyl signals at ~1.3 ppm) and acetic acid moiety (carboxylic proton absent in D2O-exchanged spectra) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C24H34N6O8) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm for purine absorbance) to assess purity (>95%) .

Q. What are the primary research applications of this compound in academic settings?

  • Peptide Nucleic Acid (PNA) Synthesis : Acts as a Boc-protected purine monomer for constructing nucleobase-modified PNAs, enabling sequence-specific DNA/RNA binding studies .
  • Enzyme Inhibition Studies : Serves as a precursor for adenosine deaminase (ADA) inhibitors due to structural mimicry of adenosine .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection of the purine scaffold be addressed?

Regioselective Boc installation requires careful pH and solvent control:

  • Use stepwise protection : Introduce Boc groups sequentially, starting with the more nucleophilic 6-amino position under mild conditions (e.g., Boc2O, DMAP, DCM), followed by the 2-amino group under stronger basic conditions (e.g., NaH, THF) .
  • Monitor progress via TLC or LC-MS to detect incomplete reactions or side products .

Q. What strategies optimize solubility for in vitro assays given the compound’s hydrophobicity?

  • Solvent Systems : Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (≤10% v/v) .
  • Sonication : Enhance dissolution by sonicating at 40–50°C for 10–15 minutes.
  • Derivatization : Convert the carboxylic acid to a sodium salt for improved water solubility .

Q. How does the compound’s stability under acidic or basic conditions impact experimental design?

  • Acid Sensitivity : Boc groups are labile in strong acids (e.g., TFA). Avoid prolonged exposure during purification; use milder acids (e.g., formic acid) for HPLC .
  • Base Sensitivity : The purine ring may degrade under strong basic conditions. Optimize reaction pH to ≤9.0 during alkylation or coupling steps .

Q. What methodological approaches are used to study interactions with biological targets like kinases or polymerases?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD, kon/koff) with enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions by titrating the compound into enzyme solutions .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP analogs) to assess displacement in enzyme active sites .

Q. How can contradictory NMR data (e.g., signal overlap) be resolved for accurate structural assignment?

  • 2D NMR Techniques : HSQC and HMBC experiments correlate 1H and 13C signals to distinguish overlapping peaks (e.g., purine H8 vs. acetic acid protons) .
  • Deuteration Studies : Exchange labile protons (e.g., NH groups) with D2O to simplify spectra .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.